4,6-Dichloro-5-phenoxypyrimidine
CAS No.:
Cat. No.: VC17558432
Molecular Formula: C10H6Cl2N2O
Molecular Weight: 241.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6Cl2N2O |
|---|---|
| Molecular Weight | 241.07 g/mol |
| IUPAC Name | 4,6-dichloro-5-phenoxypyrimidine |
| Standard InChI | InChI=1S/C10H6Cl2N2O/c11-9-8(10(12)14-6-13-9)15-7-4-2-1-3-5-7/h1-6H |
| Standard InChI Key | ZJPHSULPXWWPAH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=C(N=CN=C2Cl)Cl |
Introduction
Chemical Identity and Structural Features
4,6-Dichloro-5-phenoxypyrimidine belongs to the pyrimidine family, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The compound’s IUPAC name, 4,6-dichloro-5-phenoxypyrimidine, reflects its substitution pattern: chlorine atoms at C4 and C6, and a phenoxy group (-OPh) at C5. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆Cl₂N₂O |
| Molecular Weight | 241.07 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)OC2=C(N=CN=C2Cl)Cl |
| InChI Key | ZJPHSULPXWWPAH-UHFFFAOYSA-N |
The phenoxy group introduces steric bulk and electron-donating effects, influencing reactivity at adjacent positions. X-ray crystallography of analogous compounds, such as 4,6-dichloro-5-methoxypyrimidine, reveals dihedral angles of ~76.8° between the pyrimidine ring and substituents, suggesting moderate conformational flexibility .
Synthesis and Optimization
Nucleophilic Aromatic Substitution
The primary synthesis route involves reacting 4,6-dichloropyrimidine derivatives with phenol under basic conditions. A representative protocol employs sodium hydride (NaH) to deprotonate phenol, followed by coupling with 4,6-dichloropyrimidine in anhydrous tetrahydrofuran (THF) under nitrogen. The reaction proceeds via an SNAr mechanism, with the phenoxy group selectively substituting the C5 chlorine due to steric and electronic directing effects.
Example Protocol:
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Dissolve phenol (1.1 equiv.) in THF under N₂.
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Add NaH (1.2 equiv.) at 0°C and stir for 30 minutes.
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Introduce 4,6-dichloropyrimidine (1.0 equiv.) and reflux at 70°C for 12 hours.
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Isolate the product via column chromatography (hexane/EtOAc).
Yields typically exceed 70%, with purity confirmed by HPLC.
Alternative Approaches
Ethoxylation strategies, as demonstrated in the synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, highlight the feasibility of substituting chlorine with alkoxy groups under mild conditions . For instance, treatment with EtONa in ethanol at 20°C for 2 hours achieves mono-substitution with 89% yield . This suggests that 4,6-dichloro-5-phenoxypyrimidine could similarly undergo selective functionalization at C4 or C6 for downstream applications.
Structural Characterization
Spectroscopic Analysis
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NMR Spectroscopy:
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Mass Spectrometry:
ESI-MS exhibits a molecular ion peak at m/z 241.07 [M]⁺, with fragmentation patterns confirming the loss of Cl⁻ (m/z 206) and C₆H₅O⁻ (m/z 175).
Crystallographic Insights
While direct X-ray data for 4,6-dichloro-5-phenoxypyrimidine is limited, studies on its methoxy analogue reveal a non-merohedral twin structure with a 0.508:0.492 ratio of twin components . The pyrimidine ring adopts a planar conformation, with the phenoxy group tilted at 76.8° relative to the ring plane. Hydrogen bonding between N-H and adjacent nitrogen atoms stabilizes the crystal lattice .
Reactivity and Applications
Pharmaceutical Intermediates
Patents disclose pyrimidine derivatives as precursors to sulfonamide drugs. For example, 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide (EP0526708A1) exhibits anti-inflammatory activity . The chlorine atoms in 4,6-dichloro-5-phenoxypyrimidine serve as leaving groups, enabling sequential substitutions to install pharmacophores like sulfonamides or heterocycles .
Agrochemical Uses
In agrochemistry, halogenated pyrimidines are leveraged for herbicidal and fungicidal properties. The phenoxy group enhances lipid solubility, promoting foliar absorption. Derivatives with substituted anilines or thioethers show efficacy against Phytophthora infestans and Botrytis cinerea .
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